The synthesis of 2-(3-Methoxy-4-nitrophenyl)ethanol typically involves the reaction of 3-methoxy-4-nitrobenzaldehyde with ethylene glycol or a related alcohol under acidic or basic conditions. A common method includes:
The molecular structure of 2-(3-Methoxy-4-nitrophenyl)ethanol features a phenolic ring substituted with a methoxy group and a nitro group. Key structural details include:
2-(3-Methoxy-4-nitrophenyl)ethanol can participate in various chemical reactions:
These reactions are significant for developing derivatives that may have enhanced biological activity or altered physical properties.
The mechanism of action for compounds like 2-(3-Methoxy-4-nitrophenyl)ethanol often involves interactions at the molecular level with biological targets:
The physical and chemical properties of 2-(3-Methoxy-4-nitrophenyl)ethanol include:
2-(3-Methoxy-4-nitrophenyl)ethanol has several scientific applications:
2-(3-Methoxy-4-nitrophenyl)ethanol (CAS No. 168766-15-2) is an aromatic nitro compound with the systematic IUPAC name 2-(3-methoxy-4-nitrophenyl)ethanol. Its molecular formula is C₉H₁₁NO₄, yielding a molecular weight of 197.19 g/mol. The structure consists of a benzene ring substituted with:
The SMILES notation is COC1=C(C=CC(CCO)=C1)[N+]([O-])=O, reflecting the meta-methoxy and para-nitro relative positioning to the 2-hydroxyethyl chain. The canonical SMILES COC1=CC(CO)=CC=C1[N+]([O-])=O further confirms the connectivity. The presence of polar functional groups (nitro, hydroxy, methoxy) governs its reactivity and physical behavior [1] [4].
Table 1: Core Identifiers of 2-(3-Methoxy-4-nitrophenyl)ethanol
| Property | Value |
|---|---|
| CAS No. | 168766-15-2 |
| IUPAC Name | 2-(3-Methoxy-4-nitrophenyl)ethanol |
| Molecular Formula | C₉H₁₁NO₄ |
| Molecular Weight | 197.19 g/mol |
| MDL Number | MFCD13192130 |
| SMILES | COC1=CC(CO)=CC=C1N+=O |
While direct spectral data for 2-(3-methoxy-4-nitrophenyl)ethanol is limited in the provided sources, its structural analogs and functional groups allow for inferred characterization:
Experimental determinations of melting/boiling points are not explicitly provided in the search results. However, physicochemical behavior can be deduced:
Table 2: Empirical Physicochemical Parameters
| Property | Value/Inference | Source/Validation |
|---|---|---|
| Melting Point | Not reported | [1] [2] [4] |
| Boiling Point | Not reported | [1] [6] |
| Solubility in H₂O | Low (qualitative) | Structural analogy |
| Storage Conditions | Sealed, dry, 2–8°C | [1] [4] |
| Purity Specification | ≥95% (commercial sources) | [4] |
While no direct single-crystal structure of 2-(3-methoxy-4-nitrophenyl)ethanol is available, insights derive from closely related systems:
Crystallization from ethanol/water mixtures is common for nitrophenyl derivatives, yielding crystals suitable for XRD. However, polymorphism or solvate formation (e.g., ethanol solvates) remains possible, as observed in analogs like N2-(4-chlorophenyl)triazine solvates [7].
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4